

3'-Methyl-4-O-methylhelichrysetin chemical structure and properties

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Compound of Interest

Compound Name: 3'-Methyl-4-O-methylhelichrysetin

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An In-Depth Technical Guide to 3'-Methyl-4-O-methylhelichrysetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methyl-4-O-methylhelichrysetin, a notable chalcone derivative, has been identified and isolated from the bark of *Cephalotaxus affine* and *Cephalotaxus sinensis*.^{[1][2]} As a member of the flavonoid family, this compound, with the chemical name 3'-Methyl-2',4'-dihydroxy-4,6-dimethoxychalcone, is of interest to the scientific community for its potential as a signaling inhibitor and its broader biological activities inherent to the chalcone structural class.^[3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and currently understood biological context, laying the groundwork for further research and development.

Chemical Structure and Properties

3'-Methyl-4-O-methylhelichrysetin is characterized by a chalcone backbone, featuring two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. The specific substitution pattern on the aromatic rings dictates its chemical and biological properties.

Chemical Structure:

Figure 1. Chemical structure of **3'-Methyl-4-O-methylhelichrysetin**.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3'-Methyl-4-O-methylhelichrysetin** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ O ₅	[4]
Molecular Weight	314.33 g/mol	[4]
CAS Number	109471-13-8	[2][4]
Appearance	Solid (form not specified)	-
Boiling Point	544.2 ± 50.0 °C at 760 mmHg (Predicted)	[5]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[3]

Table 1. Physicochemical properties of **3'-Methyl-4-O-methylhelichrysetin**.

Spectral Data

Detailed spectral data for the definitive identification of **3'-Methyl-4-O-methylhelichrysetin** is not yet widely available in peer-reviewed literature. Researchers are encouraged to perform comprehensive spectral analyses upon isolation or synthesis. For reference, the spectral characteristics of the closely related precursor, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), are provided below.

Reference Spectral Data for 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC):

- IR (KBr, cm^{-1}): A broad band around 3419 cm^{-1} indicates the presence of hydrogen-bonded hydroxyl (-OH) groups. An absorption at 1628 cm^{-1} is characteristic of a C=O group conjugated with α,β -unsaturated carbons. Aromatic C=C stretching vibrations are observed

around 1610, 1541, and 1497 cm^{-1} . A peak at 1167 cm^{-1} suggests the presence of C-O groups.

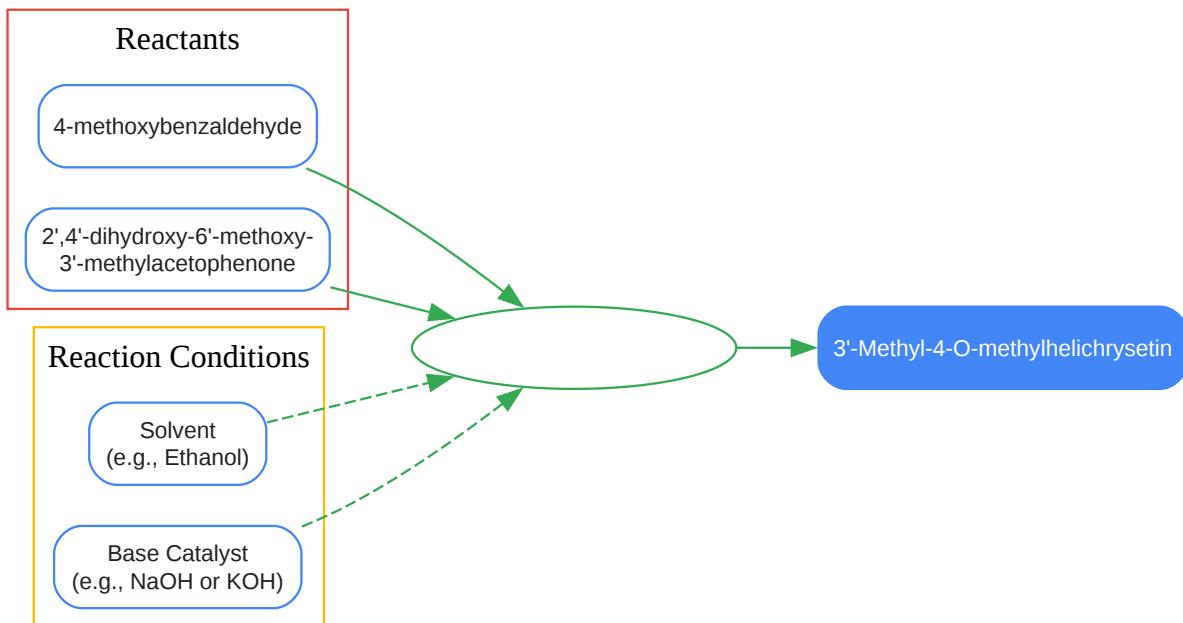
- ^1H NMR (CDCl_3 , δ ppm): Signals for an unsubstituted B-ring are typically observed. An AB spin system with a coupling constant of approximately 15.6 Hz is indicative of the α,β -unsaturated ketone protons. Singlets for methyl and methoxy groups, as well as hydroxyl groups, are also expected.
- ^{13}C NMR (CDCl_3 , δ ppm): The spectrum is expected to show 18 carbon signals, including those for the carbonyl carbon, aromatic carbons, and the methyl and methoxy carbons.
- Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of the compound is anticipated.

Synthesis

A specific, detailed experimental protocol for the synthesis of **3'-Methyl-4-O-methylhelichrysetin** is not readily available in the current literature. However, the general and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.

For the synthesis of **3'-Methyl-4-O-methylhelichrysetin**, the logical precursors would be 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone and 4-methoxybenzaldehyde.

General Experimental Protocol: Claisen-Schmidt Condensation



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Figure 2. General workflow for the synthesis of **3'-Methyl-4-O-methylhelichrysetin**.

Methodology:

- Dissolution of Reactants: The substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.
- Addition of Base: An aqueous or alcoholic solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred solution of the reactants. The reaction is usually carried out at room temperature.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is typically poured into cold water and acidified to precipitate the crude chalcone.

- Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Biological Activity and Signaling Pathways

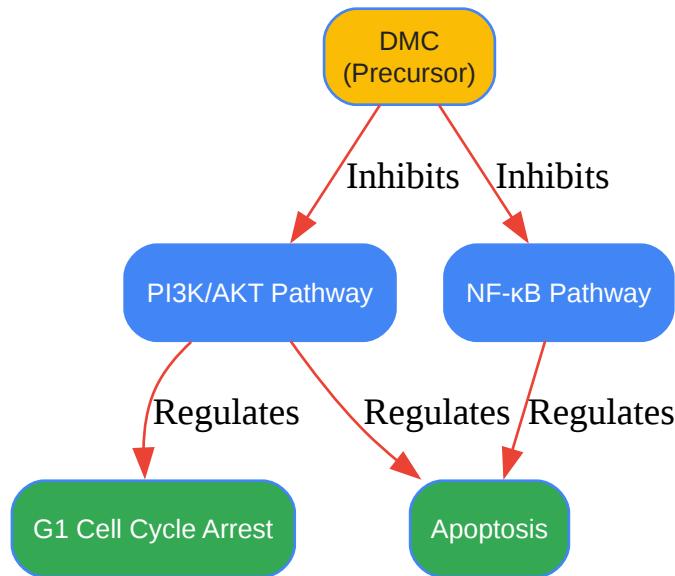
While specific biological studies on **3'-Methyl-4-O-methylhelichrysetin** are limited, the biological activities of its precursor, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), have been investigated, providing valuable insights into the potential activities of the target compound.

Cytotoxic and Anti-Tumor Activity of the Precursor (DMC)

Studies have shown that DMC exhibits potent cytotoxic activity against various human cancer cell lines. It has been reported to induce apoptosis and cause cell cycle arrest in hepatocellular carcinoma cells.

Key Findings for DMC:

- Induction of Apoptosis: DMC has been shown to trigger apoptosis through a mitochondria-dependent pathway, which involves the generation of reactive oxygen species (ROS).
- Cell Cycle Arrest: It can induce G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4.
- Modulation of Signaling Pathways: The anti-tumor effects of DMC are associated with the suppression of the PI3K/AKT signaling axis and the inhibition of NF-κB nuclear localization.



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Figure 3. Signaling pathways modulated by the precursor DMC.

Potential Implications of 4-O-Methylation

The methylation of a hydroxyl group can significantly alter the pharmacological properties of a compound. The introduction of a methyl group at the 4-position of the B-ring in DMC to form **3'-Methyl-4-O-methylhelichrysetin** may:

- Increase Lipophilicity: This could enhance membrane permeability and potentially alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
- Modify Binding Affinity: The change in electronic and steric properties could affect the compound's interaction with biological targets, potentially leading to altered potency and selectivity.
- Alter Metabolism: The methoxy group may be subject to different metabolic pathways compared to the hydroxyl group.

Further research is imperative to elucidate the specific biological activities of **3'-Methyl-4-O-methylhelichrysetin** and to understand how the 4-O-methylation influences the activities observed for its precursor.

Future Directions

The current body of knowledge on **3'-Methyl-4-O-methylhelichrysetin** is still in its nascent stages. To fully unlock its therapeutic potential, the following areas of research are recommended:

- Total Synthesis and Characterization: Development of a robust and scalable synthetic route is crucial for obtaining sufficient quantities for comprehensive studies. Full spectral characterization (NMR, MS, IR, and X-ray crystallography) is necessary to confirm its structure unequivocally.
- In-depth Biological Evaluation: A broad-based screening against a panel of cancer cell lines and other disease models is warranted.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by **3'-Methyl-4-O-methylhelichrysetin** is essential.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help in identifying the key structural features required for optimal biological activity.

Conclusion

3'-Methyl-4-O-methylhelichrysetin represents a promising natural product with a chemical scaffold known for its diverse biological activities. While data on this specific compound is currently limited, the known anti-tumor properties of its precursor suggest that it is a valuable candidate for further investigation in the field of drug discovery and development. The technical information and future research directions outlined in this guide aim to facilitate and inspire further exploration of this intriguing chalcone.

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